2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazoisoquinoline core, followed by the introduction of the isopropyl and sulfonyl groups. Common reagents used in these reactions include various sulfonyl chlorides, isopropyl halides, and base catalysts. The reaction conditions usually involve controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
- 3-isopropyl-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline
Uniqueness
2-(4-METHYLBENZENESULFONYL)-3-(PROPAN-2-YL)-1H,2H,3H,5H,6H,10BH-IMIDAZO[4,3-A]ISOQUINOLINE is unique due to the presence of both the isopropyl and sulfonyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-3-propan-2-yl-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-15(2)21-22-13-12-17-6-4-5-7-19(17)20(22)14-23(21)26(24,25)18-10-8-16(3)9-11-18/h4-11,15,20-21H,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMRVWRMLNTTDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3C4=CC=CC=C4CCN3C2C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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